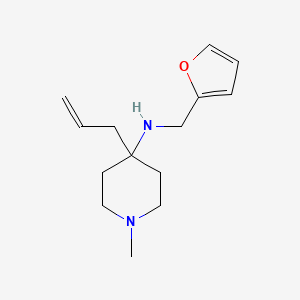
1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’oxime de la 1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone est un composé chimique de formule moléculaire C18H18N2O. Il se caractérise par la présence d’un cycle indole substitué par des groupes diméthyle, un groupe phényle et un groupe fonctionnel oxime.
Méthodes De Préparation
La synthèse de l’oxime de la 1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone implique généralement la réaction de la 1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone avec du chlorhydrate d’hydroxylamine en présence d’une base telle que l’acétate de sodium. La réaction est généralement effectuée dans un solvant d’éthanol sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé oxime souhaité .
Analyse Des Réactions Chimiques
L’oxime de la 1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe oxime peut être oxydé pour former des dérivés nitroso ou nitro dans des conditions spécifiques.
Réduction : L’oxime peut être réduite en l’amine correspondante à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Le groupe oxime peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium (KMnO4), des agents réducteurs tels que le LiAlH4 et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications de recherche scientifique
L’oxime de la 1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Sa structure unique en fait un composé précieux pour l’étude des mécanismes réactionnels et le développement de nouvelles méthodologies synthétiques.
Biologie : L’activité biologique potentielle du composé est intéressante pour la découverte et le développement de médicaments. Il peut servir de composé chef de file pour la conception de nouveaux produits pharmaceutiques.
Médecine : La recherche sur ses propriétés pharmacologiques pourrait conduire au développement de nouveaux agents thérapeutiques.
Applications De Recherche Scientifique
(E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE has several scientific research applications:
Mécanisme D'action
Le mécanisme d’action de l’oxime de la 1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone n’est pas bien documenté. Comme d’autres composés oxime, il peut interagir avec des cibles biologiques par la formation de liaisons hydrogène et d’autres interactions non covalentes. Les cibles moléculaires et les voies spécifiques impliquées dépendraient du contexte de son application, comme son utilisation dans le développement de médicaments ou comme intermédiaire chimique .
Comparaison Avec Des Composés Similaires
L’oxime de la 1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone peut être comparée à d’autres composés similaires, tels que :
1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone : Le composé cétonique parent sans le groupe oxime.
Hydrazone de la 1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone : Un composé apparenté où le groupe oxime est remplacé par un groupe hydrazone.
Semicarbazone de la 1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone : Un autre dérivé avec un groupe semicarbazone au lieu de l’oxime.
L’unicité de l’oxime de la 1-(1,2-diméthyl-1H-indol-3-yl)-2-phényléthanone réside dans son groupe fonctionnel spécifique, qui lui confère une réactivité chimique distincte et une activité biologique potentielle par rapport à ses analogues .
Propriétés
Formule moléculaire |
C18H18N2O |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(NE)-N-[1-(1,2-dimethylindol-3-yl)-2-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C18H18N2O/c1-13-18(15-10-6-7-11-17(15)20(13)2)16(19-21)12-14-8-4-3-5-9-14/h3-11,21H,12H2,1-2H3/b19-16+ |
Clé InChI |
RRAAQXQHFOUAMU-KNTRCKAVSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1C)/C(=N/O)/CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C(=NO)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11601419.png)
![6-imino-13-methyl-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601437.png)
![Ethyl 3-(3-methoxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B11601443.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11601455.png)
![ethyl {3-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11601467.png)
![[4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzylidene]-(4H-[1,2,4]triazol-3-yl)-amine](/img/structure/B11601473.png)

![7-(3-ethoxypropyl)-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601497.png)
![(5E)-3-(2-fluorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11601503.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601508.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601513.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601514.png)
